

# Carbenoxolone-d4 as an 11β-HSD1 Inhibitor: A Comparative Guide

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Compound of Interest		
Compound Name:	Carbenoxolone-d4	
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This guide provides a detailed comparison of **Carbenoxolone-d4**, a deuterated form of the non-selective  $11\beta$ -hydroxysteroid dehydrogenase ( $11\beta$ -HSD) inhibitor Carbenoxolone, with other selective inhibitors of  $11\beta$ -HSD1. Experimental data are presented to objectively evaluate its performance, alongside detailed protocols for key assays.

### Introduction to 11β-HSD1 and its Inhibition

11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1) is a crucial intracellular enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues such as the liver, adipose tissue, and the brain.[1][2][3] Dysregulation of 11 $\beta$ -HSD1 activity is implicated in various metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, as well as age-related cognitive decline.[1] [2][3][4] Consequently, inhibition of 11 $\beta$ -HSD1 has emerged as a promising therapeutic strategy for these conditions.[5]

Carbenoxolone, a derivative of glycyrrhetinic acid, is a well-characterized inhibitor of 11β-HSD enzymes.[6] However, its clinical utility is limited by its non-selective nature, as it also potently inhibits 11β-HSD2, an enzyme crucial for protecting the mineralocorticoid receptor from illicit activation by cortisol in tissues like the kidney.[1][3] Inhibition of 11β-HSD2 can lead to apparent mineralocorticoid excess, characterized by hypertension and hypokalemia.[3] **Carbenoxolone-d4** is a deuterated version of Carbenoxolone, a modification typically employed to alter pharmacokinetic properties rather than intrinsic enzyme inhibitory activity.



This guide will therefore consider the inhibitory profile of Carbenoxolone as representative of **Carbenoxolone-d4**.

#### **Comparative Inhibitory Activity**

The following table summarizes the in vitro inhibitory potency (IC50) of Carbenoxolone against both  $11\beta$ -HSD1 and  $11\beta$ -HSD2, alongside a selection of selective  $11\beta$ -HSD1 inhibitors. Lower IC50 values indicate greater potency.

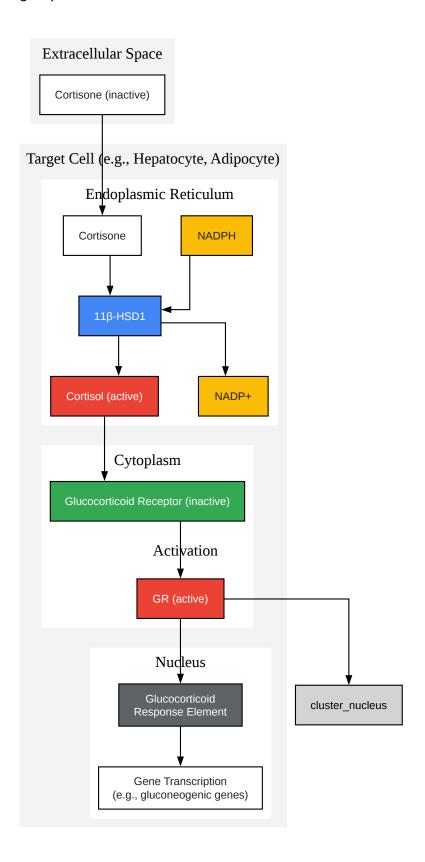
Compound	Target	Species	IC50 (nM)	Selectivity (vs. 11β- HSD2)	Reference
Carbenoxolo ne	11β-HSD1	Human	2300	~0.16-fold	[7]
11β-HSD2	Human	10 - 83	[3]		
AZD4017	11β-HSD1	Human	7	>2000-fold	[1][7]
INCB13739	11β-HSD1	Human	3.2	High (not specified)	[1]
BVT 2733	11β-HSD1	Human	3341	High (not specified)	[1]
11β-HSD1	Mouse	96	[1]		
Emodin	11β-HSD1	Human	186	High (not specified)	[1]
11β-HSD1	Mouse	86	[1]		

Data Interpretation: The data clearly illustrate that Carbenoxolone is a non-selective inhibitor, being significantly more potent against the  $11\beta$ -HSD2 isoform. In contrast, compounds like AZD4017 and INCB13739 exhibit high potency and selectivity for  $11\beta$ -HSD1, making them more suitable candidates for therapeutic development targeting metabolic diseases without the side effects associated with  $11\beta$ -HSD2 inhibition.

### **Signaling Pathway and Experimental Workflow**



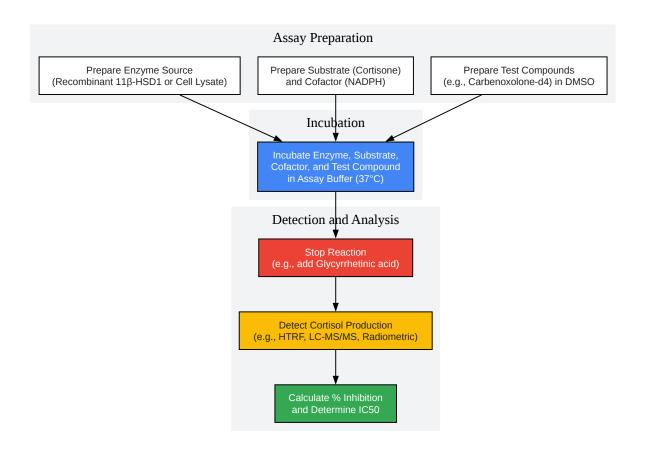
The following diagrams illustrate the core signaling pathway of  $11\beta$ -HSD1 and a general workflow for screening  $11\beta$ -HSD1 inhibitors.





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Caption: 11β-HSD1 Signaling Pathway.



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Caption: Experimental Workflow for 11β-HSD1 Inhibition Assay.

### **Experimental Protocols**

Below are detailed methodologies for common assays used to determine  $11\beta$ -HSD1 inhibitory activity.





## In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a high-throughput competitive immunoassay to measure the production of cortisol.

- a. Materials:
- Recombinant human 11β-HSD1
- Cortisone (substrate)
- NADPH (cofactor)
- Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase (for NADPH regeneration)
- Assay buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5, with 1 mM EDTA)
- Test compounds (e.g., Carbenoxolone-d4) dissolved in DMSO
- HTRF detection reagents: Cortisol-d2 (acceptor) and anti-Cortisol-Cryptate (donor)
- 384-well low-volume black plates
- HTRF-compatible plate reader
- b. Protocol:
- Add 2  $\mu$ L of test compound dilutions in DMSO to the assay plate.
- Prepare an enzyme mix containing recombinant 11β-HSD1 in assay buffer.
- Prepare a substrate/cofactor mix containing cortisone, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in assay buffer.
- Add 4 μL of the enzyme mix to each well.
- Add 4 μL of the substrate/cofactor mix to each well to initiate the reaction.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).



- Stop the reaction by adding 5 μL of Cortisol-d2 detection reagent.
- Add 5 μL of anti-Cortisol-Cryptate detection reagent.
- Incubate at room temperature for 2 hours to allow for immunoassay equilibration.
- Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- Calculate the ratio of the 665 nm to 620 nm signals and determine the concentration of cortisol produced from a standard curve.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

#### Cell-Based Assay using LC-MS/MS Detection

This assay measures the conversion of cortisone to cortisol in a cellular environment.

- a. Materials:
- HEK-293 cells stably expressing human 11β-HSD1
- Cell culture medium (e.g., DMEM with 10% FBS)
- Cortisone
- Test compounds
- 96-well cell culture plates
- LC-MS/MS system
- b. Protocol:
- Seed HEK-293-h11β-HSD1 cells in 96-well plates and culture until confluent.
- Remove the culture medium and wash the cells with serum-free medium.



- Add fresh serum-free medium containing cortisone (e.g., 1  $\mu$ M) and various concentrations of the test compound.
- Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 4-24 hours).
- Collect the supernatant from each well.
- Perform a protein precipitation step (e.g., with acetonitrile containing an internal standard like d4-cortisol).
- Centrifuge to pellet the precipitated protein.
- Transfer the supernatant to a new plate for analysis.
- Quantify the concentrations of cortisone and cortisol in the samples using a validated LC-MS/MS method.
- Calculate the percent inhibition of cortisol formation at each concentration of the test compound and determine the IC50 value.

#### Conclusion

**Carbenoxolone-d4**, like its non-deuterated counterpart, is a non-selective inhibitor of  $11\beta$ -HSD enzymes, exhibiting greater potency for  $11\beta$ -HSD2 than for  $11\beta$ -HSD1. This lack of selectivity can lead to undesirable side effects, limiting its therapeutic potential for chronic metabolic diseases. In contrast, modern selective  $11\beta$ -HSD1 inhibitors, such as AZD4017, demonstrate high potency and specificity, offering a more targeted approach to modulating intracellular glucocorticoid levels. For researchers investigating the specific roles of  $11\beta$ -HSD1, the use of these selective inhibitors is highly recommended to avoid confounding effects from  $11\beta$ -HSD2 inhibition. The experimental protocols provided herein offer robust methods for evaluating and comparing the efficacy and selectivity of novel  $11\beta$ -HSD1 inhibitors.

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